molecular formula C11H14O6 B14633564 Ethanone, 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)- CAS No. 55742-65-9

Ethanone, 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-

Cat. No.: B14633564
CAS No.: 55742-65-9
M. Wt: 242.22 g/mol
InChI Key: VVFFTJUWUXJWJN-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)- is an organic compound with a complex structure that includes multiple hydroxyl and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)- typically involves the reaction of appropriate phenolic precursors with acetylating agents under controlled conditions. One common method includes the use of acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl ethanones.

Scientific Research Applications

Ethanone, 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)- involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding to biological molecules. The compound can modulate biochemical pathways by acting as an antioxidant or by inhibiting specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(2,4,6-trihydroxyphenyl)-: Known for its strong antioxidant properties.

    Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-: Used in the synthesis of pharmaceuticals.

    Ethanone, 1-(3,4,5-trimethoxyphenyl)-: Studied for its potential anti-inflammatory effects.

Uniqueness

Ethanone, 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)- is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O6/c1-5(12)6-7(13)10(16-3)11(17-4)8(14)9(6)15-2/h13-14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFFTJUWUXJWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1OC)O)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446901
Record name Ethanone, 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55742-65-9
Record name Ethanone, 1-(2,5-dihydroxy-3,4,6-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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